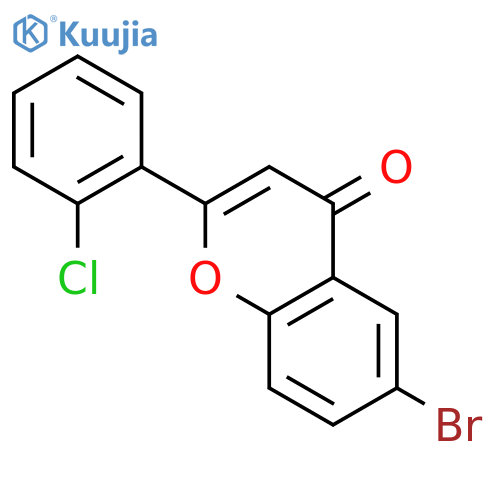Cas no 88953-01-9 (6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one)

88953-01-9 structure
商品名:6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one, 6-bromo-2-(2-chlorophenyl)-
- 6-bromo-2-(2-chlorophenyl)chromen-4-one
- 6-BROMO-2'-CHLOROFLAVONE
- NCGC00320783-01
- MB02438
- VU0510070-1
- F3139-0610
- DTXSID80351007
- AKOS002181961
- 88953-01-9
- 6-Bromo-2'-chloroflavone, AldrichCPR
- SCHEMBL6908632
- AB01315650-02
- 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one
- CCG-274709
-
- インチ: InChI=1S/C15H8BrClO2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H
- InChIKey: FVVOWPSJYLMBFF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)Cl
計算された属性
- せいみつぶんしりょう: 333.93962g/mol
- どういたいしつりょう: 333.93962g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 26.3Ų
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3139-0610-20μmol |
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one |
88953-01-9 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3139-0610-2mg |
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one |
88953-01-9 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F3139-0610-5mg |
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one |
88953-01-9 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-0610-3mg |
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one |
88953-01-9 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| A2B Chem LLC | AB96564-5mg |
4H-1-Benzopyran-4-one, 6-bromo-2-(2-chlorophenyl)- |
88953-01-9 | 5mg |
$272.00 | 2024-04-19 | ||
| Life Chemicals | F3139-0610-15mg |
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one |
88953-01-9 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
| Life Chemicals | F3139-0610-20mg |
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one |
88953-01-9 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
| Life Chemicals | F3139-0610-1mg |
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one |
88953-01-9 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3139-0610-25mg |
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one |
88953-01-9 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
| A2B Chem LLC | AB96564-10mg |
4H-1-Benzopyran-4-one, 6-bromo-2-(2-chlorophenyl)- |
88953-01-9 | 10mg |
$291.00 | 2024-04-19 |
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
88953-01-9 (6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one) 関連製品
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 81216-14-0(7-bromohept-1-yne)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
